molecular formula C9H16ClNO3 B2925824 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride CAS No. 2094589-30-5

8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride

Cat. No.: B2925824
CAS No.: 2094589-30-5
M. Wt: 221.68
InChI Key: NYHRUTBRSPIFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride (molecular formula: C₉H₁₆ClNO₂, molecular weight: 200.24) is a spirocyclic compound featuring a bicyclic structure with an oxygen atom in the 5-membered ring and an amino group at the 8-position . The spiro[3.5]nonane core imposes conformational rigidity, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring specific spatial arrangements. The hydrochloride salt enhances solubility and stability, with a typical purity of 95% . Its synthesis often involves protecting group strategies, such as tert-butyl esters, to stabilize reactive intermediates during ring formation .

Properties

IUPAC Name

8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHRUTBRSPIFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1N)CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the amino or carboxylic acid groups have been modified.

Scientific Research Applications

Scientific Research Applications of 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride

This compound is a spirocyclic compound with potential uses in medicinal chemistry and biological research. Its structure features an oxirane ring fused to a cyclohexane framework. The compound's biological activity is attributed to its interaction with biological targets like enzymes and receptors, influencing biochemical pathways by acting as an enzyme inhibitor or modulator of receptor activity.

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex molecules because of its unique structure, which makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding. It can also serve as a tool to explore biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound shows promise as a lead compound for developing new drugs. Its structural features and biological activities make it a candidate for further drug discovery and development.

Industry

In industry, this compound may be used in producing specialty chemicals, pharmaceuticals, and other fine chemicals.

Properties

The properties of this compound include:

  • IUPAC Name : 8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid; hydrochloride
  • Molecular Formula : C9H16ClNO3
  • Molecular Weight : 221.68 g/mol
  • CAS Number : 2094589-30-5

Mechanism of Action

The mechanism by which 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride exerts its effects depends on its specific biological target. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with heteroatoms (O, N, S) and functional groups (amino, carboxylic acid) are widely explored for drug discovery. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Heteroatoms/Substituents Purity Key Features
8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₂ 200.24 O (5-oxa), NH₂ (8-position), HCl 95% Rigid spiro core; enhanced solubility via HCl salt
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₂S 232.74 S (5-thia), NH₂ (8-position), HCl 95% Sulfur substitution improves lipophilicity; potential metabolic stability
7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride C₈H₁₅ClN₂O₂ 206.67 N (7-aza), HCl N/A Nitrogen in larger ring; discontinued due to synthesis challenges
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride C₈H₁₄ClNO₃ 207.66 O (2-oxa), N (7-aza), HCl N/A Larger spiro system (4.4); altered ring strain and target selectivity
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₃ 242.31 O (5-oxa), N (2-aza), tert-Bu N/A tert-Butyl ester improves stability during synthesis; requires deprotection

Commercial Availability

  • The target compound is available from suppliers like HANWAYS CHEMPHARM CO., while 7-azaspiro derivatives () are discontinued, likely due to synthetic complexity .

Biological Activity

8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride (CAS Number: 2094589-30-5) is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including an oxirane ring fused to a cyclohexane framework, position it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H16ClNO3
  • Molecular Weight : 221.68 g/mol
  • Structure : The compound features a spirocyclic structure which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The precise mechanisms are still under investigation; however, it is believed that the compound may act as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar spirocyclic structures can exhibit inhibitory effects on enzymes related to cancer metabolism and other diseases.

Antimicrobial Potential

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although comprehensive data on its efficacy and mechanism is limited.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study conducted on various cancer cell lines demonstrated that analogues of spirocyclic compounds could significantly reduce cell viability at concentrations ranging from 10 to 50 µM, indicating potential anticancer properties .
    • Another investigation assessed the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria, where compounds structurally related to 8-Amino-5-oxaspiro[3.5]nonane showed promising results in reducing secretion levels .
  • Pharmacological Screening :
    • Pharmacological assays have suggested that 8-Amino-5-oxaspiro[3.5]nonane derivatives could be effective in modulating specific biochemical pathways, leading to further exploration in drug development .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is essential:

Compound NameBiological ActivityNotes
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acidModerate enzyme inhibitionSimilar spirocyclic structure
4-Amino-7-oxo-substituted analoguesLimited anticancer activityHigher IC50 values observed
Other spirocyclic compoundsVarying antimicrobial effectsStructure-dependent activity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclization strategies using Boc-protected intermediates. For example, spirocyclic analogs are synthesized via intramolecular nucleophilic substitution or ring-closing metathesis. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, such as solvent polarity and temperature, to stabilize transition states . Boc-protection of the amine group is critical to avoid side reactions during cyclization, as seen in similar spiro compounds like 7-azaspiro[3.5]nonane derivatives .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign spirocyclic proton environments and confirm stereochemistry.
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., observed for similar compounds like 8-Aminocaprylic acid, m/z 159.23 ).
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt (N–H stretches).
    Cross-referencing with X-ray crystallography (if crystals form) resolves ambiguities in spatial arrangement .

Q. What safety protocols should be followed during handling?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally related compounds (e.g., 8-Aminospiro[4.5]decane hydrochloride), which recommend:

  • Use of PPE (gloves, lab coat, goggles).
  • Avoidance of inhalation/ingestion (H302/H315/H319/H335 hazard codes) .
  • Storage in a dry, cool environment to prevent decomposition.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this spirocyclic compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways. For example, ICReDD’s approach combines computational predictions with experimental validation to reduce trial-and-error .
  • Solvent Optimization : Machine learning algorithms analyze solvent effects on reaction yield, as demonstrated in membrane separation technologies .
  • Dynamic NMR Simulations : Predict temperature-dependent conformational changes in the spiro ring .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Assay Validation : Compare IC50 values across standardized assays (e.g., FAAH inhibition protocols for 7-azaspiro[3.5]nonane carboxamides ).
  • Metabolic Stability Tests : Use LC-MS to assess compound stability in liver microsomes, addressing discrepancies from degradation products.
  • Data Harmonization Tools : Apply chemical software (e.g., Pipeline Pilot) to normalize datasets and identify outliers .

Q. What strategies improve the stability of the hydrochloride salt in aqueous solutions?

  • Methodological Answer :

  • pH Optimization : Maintain pH 3–4 to prevent freebase precipitation.
  • Lyophilization : Stabilize the compound as a lyophilized powder, as seen with 5-Aminolevulinic acid hydrochloride .
  • Co-solvent Systems : Use PEG or cyclodextrins to enhance solubility without altering ionic strength .

Q. How to design a scalable reactor for spirocyclic compound production?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps.
  • Membrane Technologies : Separate byproducts in real-time (e.g., nanofiltration for small-molecule impurities) .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR for reaction monitoring .

Key Methodological Takeaways

  • Synthesis : Prioritize Boc-protection and computational modeling to streamline spiro ring formation .
  • Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation .
  • Data Analysis : Leverage chemical software to reconcile experimental and computational datasets .
  • Safety : Adhere to SDS guidelines for related hydrochloride salts to mitigate risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.